Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate
Description
Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate (CAS: 672926-32-8) is a heterocyclic organic compound with the molecular formula C20H22N4O5S and a molecular weight of 430.48 g/mol . Its structure integrates a thiazole ring (substituted with a methyl group and an ethyl carboxylate), an amide linkage, and a quinazolin-dione moiety (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl group). This compound is stored under 2–8°C in dry conditions and exhibits hazards related to acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .
Properties
Molecular Formula |
C20H22N4O5S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25) |
InChI Key |
CTQQKICGMSZCJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C |
Origin of Product |
United States |
Biological Activity
Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound integrates functional groups from quinazoline and thiazole moieties, which are known for their medicinal properties. The exploration of its biological activity is crucial for understanding its potential applications in drug development.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure includes:
- Quinazoline moiety : Known for various biological activities including anticancer and antimicrobial properties.
- Thiazole ring : Associated with antibacterial and antifungal activities.
Antibacterial Activity
Research indicates that compounds containing thiazole and quinazoline structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the activity of bacterial topoisomerases, which are essential for bacterial DNA replication. The inhibition of these enzymes can lead to bacterial cell death.
- Mechanism of Action : The compound may act as a dual inhibitor targeting both GyrB and ParE enzymes in bacteria like E. coli, demonstrating potent inhibitory effects with IC50 values in the nanomolar range .
- Case Studies : In vitro studies have shown that similar compounds exhibit minimum inhibitory concentrations (MIC) as low as 0.008 μg/mL against various Gram-positive and Gram-negative pathogens .
Anticancer Activity
Compounds with quinazoline structures have been extensively studied for their anticancer potential. This compound may exhibit similar properties:
- Targeting Cancer Cells : The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been suggested, potentially leading to reduced tumor growth .
- Research Findings : A study reported that quinazoline derivatives showed significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into this compound's anticancer properties .
Table of Biological Activities
Synthesis and Modifications
The synthesis of this compound involves multiple steps to ensure high yield and purity:
- Key Reactions : Involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines under controlled conditions.
- Structural Modifications : Alterations in substituents can enhance solubility and bioactivity, making it crucial to explore various derivatives for optimal therapeutic effects.
Scientific Research Applications
Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate has shown promise in several biological applications:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). In vitro studies have demonstrated that certain derivatives of this compound can inhibit cancer cell proliferation effectively .
- Neuropharmacological Applications : The compound may also interact with neurotransmitter systems, potentially acting as a modulator for receptors involved in neurological functions. This suggests its use in developing treatments for neurological disorders or conditions related to neurotransmission imbalance.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the anticancer potential of synthesized compounds derived from this compound against several cancer cell lines. Compounds showed varying degrees of effectiveness, with some achieving IC50 values indicative of strong anticancer properties .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may inhibit specific enzymes or receptors involved in cancer progression or neurological disorders. This dual action enhances its therapeutic profile and opens avenues for further research into combination therapies .
Chemical Reactions Analysis
Hydrolysis
The compound undergoes hydrolysis under basic or acidic conditions, breaking ester or amide bonds. For example:
-
Ester Hydrolysis : The ethyl ester group in the thiazole moiety can hydrolyze to form a carboxylic acid under alkaline conditions.
-
Amide Hydrolysis : The amide bond linking the quinazolinone and butanamido groups may cleave under acidic or basic conditions, yielding corresponding carboxylic acids.
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Ester Hydrolysis | Aqueous NaOH | Carboxylic acid derivative | |
| Amide Hydrolysis | HCl (aqueous) | Quinazolinone and butanamido acid fragment |
Oxidative Reactions
The quinazolinone core is susceptible to oxidation. TBHP is employed to oxidize intermediates during synthesis, enabling the formation of complex structures with high yields.
Functional Group Modifications
-
Amide Coupling : The butanamido group can participate in coupling reactions (e.g., with T3P) to form new amide bonds, altering the compound’s pharmacological profile.
-
Thiazole Ring Reactivity : The 4-methylthiazole-5-carboxylate moiety may undergo substitution or alkylation reactions at the sulfur atom or methyl group, depending on reaction conditions.
Characterization and Stability
-
Analytical Techniques :
-
Stability :
-
Light/Moisture Sensitivity : The compound is stable under standard laboratory conditions but may degrade under prolonged exposure to light or moisture due to functional group susceptibility.
-
Solubility : Preferentially dissolves in organic solvents like ethanol and DMSO, with limited aqueous solubility.
-
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structural features warrant comparison with other heterocyclic derivatives, particularly those containing thiazole, amide, or quinazolinone moieties. Below is an analysis based on structural and functional analogs identified in authoritative sources:
Structural Analogues from Pharmacopeial Literature
The Pharmacopeial Forum (2017) describes two thiazole-containing compounds with complex amide and carbamate functionalities:
- Compound y : Thiazol-5-ylmethyl carbamate derivative with hydroxy and hydroperoxy groups .
- Compound z: Bis-thiazolylmethoxycarbonylamino derivative with ureido linkages .
Key Differences:
| Feature | Target Compound | Compound y/z (PF 43(1)) |
|---|---|---|
| Core Structure | Quinazolin-dione + thiazole | Thiazole + carbamate/ureido |
| Functional Groups | Ethyl carboxylate, amide | Hydroxy, hydroperoxy, ureido |
| Molecular Weight | 430.48 g/mol | Likely >600 g/mol (estimated) |
| Bioactivity | Not explicitly reported | Implied protease inhibition |
The target compound’s quinazolin-dione moiety distinguishes it from Compounds y/z, which prioritize carbamate/ureido functionalities.
Ethyl Carboxylate Derivatives with Heterocyclic Systems
A 1998 supplier catalog lists ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate (Synonyms: HTS000477, MFCD14726289), which shares the ethyl carboxylate group but replaces the quinazolin-dione with a dithiazole-thieno fused ring .
Key Differences:
| Feature | Target Compound | Ethyl 4-(dithiazol-thieno)benzoate |
|---|---|---|
| Heterocycle | Thiazole + quinazolin-dione | Dithiazole + thieno[3,4-d]thiazole |
| Substituents | Methyl, amide | Chloro, dioxo |
| Potential Bioactivity | Unknown | Antibacterial/antifungal (inferred) |
The dithiazole-thieno system in the analog may confer redox activity or metal-binding properties, unlike the target compound’s amide-quinazolinone scaffold. The presence of a chloro group in the analog could enhance electrophilicity, affecting reactivity .
Marine-Derived Thiazole Analogs
Marine actinomycetes produce thiazole-containing metabolites like Salternamide E, discovered via LC/MS-guided screening . While structural details are sparse, such compounds often exhibit antimicrobial or cytotoxic activities.
Key Differences:
| Feature | Target Compound | Marine Thiazole Analogs |
|---|---|---|
| Origin | Synthetic | Natural (marine actinomycetes) |
| Complexity | Moderate | High (polyketide hybrids, etc.) |
| Bioactivity | Underexplored | Antimicrobial, cytotoxic |
The target compound’s synthetic origin contrasts with the natural derivation of marine analogs, which often feature intricate macrocyclic or polyketide frameworks .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and cyclization. For example, a hydrazide intermediate can be prepared by reacting ethyl esters with hydrazine hydrate under reflux in ethanol (70°C, 6 hours) . Optimization strategies include:
- Catalyst selection : Use of glacial acetic acid or H₂SO₄ to enhance reaction efficiency .
- Solvent choice : Absolute ethanol or DMF-EtOH mixtures improve solubility and purity .
- Purification : Recrystallization from ethanol-DMF (1:1) yields >75% pure product .
- Data Table :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazide formation | Ethanol, 70°C, 6h | 75% | |
| Amide coupling | DMF, triethylamine, 25°C | 80%* | |
| *Yield estimated based on analogous procedures. |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~1725 cm⁻¹ (C=O ester), 1672 cm⁻¹ (quinazolinone C=O), and 3481 cm⁻¹ (N-H stretch) confirm functional groups .
- ¹H/¹³C NMR : Key signals include δ 1.21–1.39 ppm (ethyl CH₃), δ 4.16–4.29 ppm (OCH₂CH₃), and δ 10.62 ppm (amide NH) .
- Elemental Analysis : Matching calculated vs. observed C, H, N values (e.g., C: 48.38% calc. vs. 48.45% obs.) validates purity .
Advanced Research Questions
Q. How do structural modifications to the quinazolinone or thiazole moieties impact anticancer activity?
- Methodological Answer :
- Quinazolinone modifications : Introducing iodine at position 6 (as in ND-646 analogs) enhances VEGFR-2 inhibition (IC₅₀ < 100 nM) by improving hydrophobic interactions .
- Thiazole substitutions : Methyl groups at position 4 increase metabolic stability, while bulky substituents reduce cell permeability .
- SAR Studies : Docking simulations (e.g., AutoDock Vina) predict binding affinities to EGFR and VEGFR-2, validated by enzyme inhibition assays .
Q. How can computational modeling resolve discrepancies in reported biological activities across cell lines?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability under physiological conditions (e.g., 100 ns trajectories in GROMACS) .
- Free Energy Calculations : Use MM-PBSA to compare binding energies in different cell line models (e.g., HepG2 vs. MCF-7) .
- Experimental Validation : Cross-test in isogenic cell lines with controlled EGFR/VEGFR-2 expression levels to isolate confounding variables .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Ester-to-carboxylic acid conversion (e.g., ethyl → free carboxylate) enhances water solubility .
- Nanoparticle encapsulation : Use of PLGA nanoparticles (200 nm size, PDI < 0.2) increases plasma half-life from 2h to 8h in murine models .
- PK/PD Modeling : Non-compartmental analysis (WinNonlin) optimizes dosing regimens based on AUC₀–24h and Cₘₐₓ data .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for this compound’s anticancer activity?
- Resolution Strategy :
- Assay standardization : Use CLSI guidelines for MTT assays (e.g., 5,000 cells/well, 48h incubation) to minimize variability .
- Control compounds : Include reference inhibitors (e.g., erlotinib for EGFR) to normalize inter-lab differences .
- Meta-analysis : Pool data from ≥3 independent studies (random-effects model) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
